molecular formula C13H7FO2 B1610343 2-Fluoroxanthen-9-one CAS No. 2839-49-8

2-Fluoroxanthen-9-one

Cat. No.: B1610343
CAS No.: 2839-49-8
M. Wt: 214.19 g/mol
InChI Key: AWMISBKXHLTLHZ-UHFFFAOYSA-N
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Description

2-Fluoroxanthen-9-one is a fluorinated derivative of xanthone, a class of oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found in various natural sources, including plants, fungi, and lichens.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoroxanthen-9-one typically involves the fluorination of xanthone derivatives. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the xanthone core. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) under elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoroxanthen-9-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Fluoroxanthen-9-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a probe in fluorine-19 nuclear magnetic resonance (NMR) studies.

    Biology: Investigated for its potential as an anti-cancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of fluorescent dyes and materials for organic electronics

Mechanism of Action

The mechanism of action of 2-Fluoroxanthen-9-one involves its interaction with various molecular targets. The fluorine atom can enhance the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This can lead to the modulation of biological pathways, such as inhibition of specific enzymes involved in cancer cell proliferation or inflammation .

Comparison with Similar Compounds

Uniqueness of 2-Fluoroxanthen-9-one: The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a valuable compound in drug development .

Properties

IUPAC Name

2-fluoroxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7FO2/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMISBKXHLTLHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90469248
Record name 2-Fluoro-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2839-49-8
Record name 2-Fluoro-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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